molecular formula C18H12N2O3 B2711124 3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione CAS No. 343375-22-4

3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione

Cat. No. B2711124
CAS RN: 343375-22-4
M. Wt: 304.305
InChI Key: VJVBRRMHJTWOCP-UHFFFAOYSA-N
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Description

“3-(4-methylphenyl)-2H-chromeno[2,3-d]pyrimidine-2,5(3H)-dione” is a chemical compound that belongs to the class of thieno[3,2-d]pyrimidines . Thieno[3,2-d]pyrimidines represent an important class of chemical compounds with diverse biological activities .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The synthesis of thienopyrimidine-4-one derivatives can be achieved by heating 3-amino-thiophene-2-carboxamides either with triethyl orthoformate or formic acid .

Scientific Research Applications

Anti-Inflammatory Applications

Pyrimidines, which are part of the structure of the compound, are known to exhibit potent anti-inflammatory effects . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antileishmanial and Antimalarial Activities

Some pyrazole derivatives, which share structural similarities with the compound, have shown potent antileishmanial and antimalarial activities . For instance, compound 13 displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate, respectively . Furthermore, the target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Antitumor Activity

The presence of an electron-donating group on an aromatic nucleus, which is a feature of the compound, has been associated with higher antitumor activity .

Synthesis of Dihydropyrimidinones (DHPMs)

The compound can be used in the synthesis of DHPMs . DHPMs and their derivatives have drawn intensive interest because of their biological and pharmaceutical properties .

Inhibitory Effects on Certain Proteins

Compounds similar to the structure of the compound have shown good inhibitory effect with IC50 values ranging from 0.057 ± 0.003–3.646 ± 0.203 μM compared to sorafenib IC50: 0.184 ± 0.01 μM .

Potential Pharmacophores for Antileishmanial and Antimalarial Agents

The hydrazine-coupled pyrazole derivatives, which share structural similarities with the compound, may be considered potential pharmacophores for the preparation of safe and effective antileishmanial and antimalarial agents .

properties

IUPAC Name

3-(4-methylphenyl)chromeno[2,3-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12N2O3/c1-11-6-8-12(9-7-11)20-10-14-16(21)13-4-2-3-5-15(13)23-17(14)19-18(20)22/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJVBRRMHJTWOCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C=C3C(=O)C4=CC=CC=C4OC3=NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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